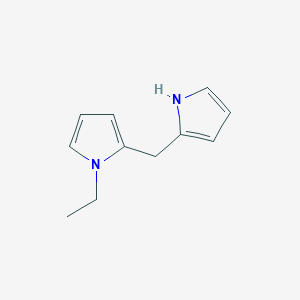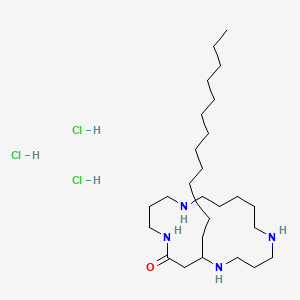
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride is a complex organic compound with the molecular formula C27H56N4O. This compound contains a total of 88 atoms, including 56 hydrogen atoms, 27 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride involves multiple steps, including the formation of the tetraazacyclooctadecane ring and the introduction of the tridecyl side chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9,13-Tetraazacyclooctadecan-6-one: A similar compound without the tridecyl side chain.
8-Tridecyl-1,5,9,13-tetraazacyclooctadecan-6-one: A closely related compound with slight structural variations.
Uniqueness
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride is unique due to its specific combination of the tetraazacyclooctadecane ring and the tridecyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
396117-48-9 |
|---|---|
Formule moléculaire |
C27H59Cl3N4O |
Poids moléculaire |
562.1 g/mol |
Nom IUPAC |
8-tridecyl-1,5,9,13-tetrazacyclooctadecan-6-one;trihydrochloride |
InChI |
InChI=1S/C27H56N4O.3ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-26-25-27(32)31-24-17-22-29-20-15-12-14-19-28-21-16-23-30-26;;;/h26,28-30H,2-25H2,1H3,(H,31,32);3*1H |
Clé InChI |
DAENOMDPIFIRSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1CC(=O)NCCCNCCCCCNCCCN1.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


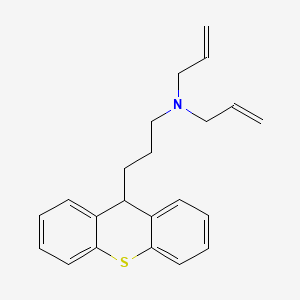
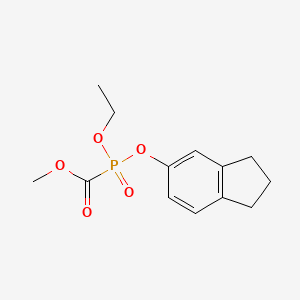
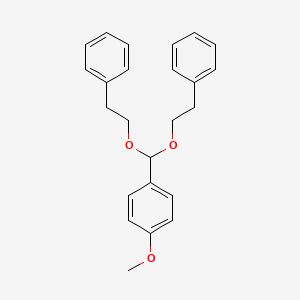
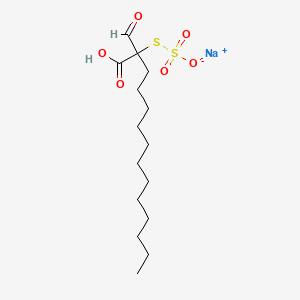
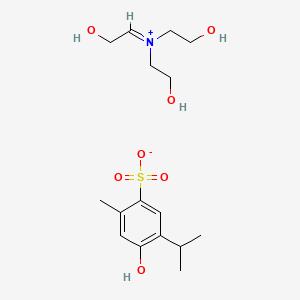
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)

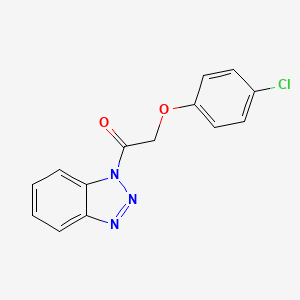
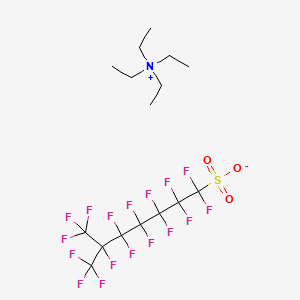
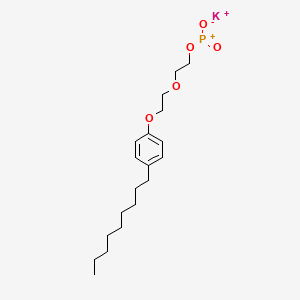

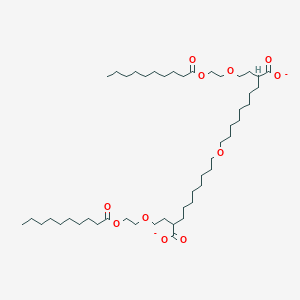
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
